molecular formula C9H18Cl2F2N2 B13150145 (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B13150145
M. Wt: 263.15 g/mol
InChI Key: PRUFFCHQYARBSX-KLXURFKVSA-N
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Description

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a spirocyclic amine that features a unique structure, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine and dihydrochloride groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.

    Amine Introduction: Introduction of the amine group using reagents such as ammonia or amines under controlled conditions.

    Dihydrochloride Formation: Conversion to the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic amines, while substitution reactions may introduce various functional groups onto the spirocyclic core.

Scientific Research Applications

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors to modulate their activity.

    Signal Transduction: Interference with signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
  • 2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride

Uniqueness

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is unique due to its specific spirocyclic structure and the presence of difluoro groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H18Cl2F2N2

Molecular Weight

263.15 g/mol

IUPAC Name

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m0../s1

InChI Key

PRUFFCHQYARBSX-KLXURFKVSA-N

Isomeric SMILES

C1CNCCC12CC(C[C@@H]2N)(F)F.Cl.Cl

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F.Cl.Cl

Origin of Product

United States

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